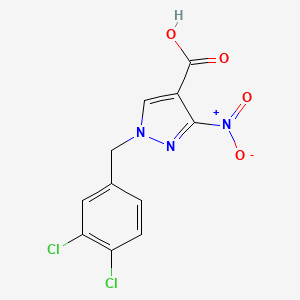

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Description

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 3,4-dichlorobenzyl substituent at the 1-position, a nitro group at the 3-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring. Pyrazole derivatives are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O4/c12-8-2-1-6(3-9(8)13)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMWKPAXZAQUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via Condensation Reactions

The pyrazole ring is typically constructed through cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example:

-

Ethyl acetoacetate and triethyl orthoformate undergo condensation in acetic anhydride at 110–120°C to form a key intermediate, which is subsequently cyclized with methylhydrazine.

-

Reaction Conditions :

This method emphasizes the importance of solvent choice (e.g., toluene) and temperature control to minimize side reactions.

Alkylation with 3,4-Dichlorobenzyl Groups

Purification and Characterization

-

Recrystallization : Ethanol/water (40–65%) mixtures are effective for removing isomers and byproducts.

-

Analytical Methods :

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Hydrolysis: The carboxylic acid group can be esterified or converted to other derivatives such as amides.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Hydrolysis: Acidic or basic conditions depending on the desired product.

Major Products

Reduction: 1-(3,4-Dichlorobenzyl)-3-amino-1H-pyrazole-4-carboxylic acid.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Hydrolysis: Esters or amides of the carboxylic acid group.

Scientific Research Applications

Chemistry

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid serves as a building block in organic synthesis. Its structural components allow for the formation of more complex molecules through various chemical reactions:

- Oxidation : The nitro group can be reduced to an amino group.

- Substitution Reactions : The dichlorobenzyl group can undergo nucleophilic substitution.

- Electrophilic Aromatic Substitution : The aromatic ring can participate in further modifications.

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Activity : Studies have shown effectiveness against various bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Enterococcus faecalis | 62.5 μM |

| Escherichia coli | 125 μM |

These results suggest mechanisms that may inhibit protein synthesis and affect nucleic acid production pathways.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound is explored as a pharmaceutical intermediate . Its unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases.

Industry Applications

In the industrial sector, this compound is utilized in the development of:

- Agrochemicals : Its biological activity makes it suitable for use in pesticides or herbicides.

- Chemical Processes : It serves as an intermediate in the synthesis of various industrial chemicals.

Case Studies

Recent research has investigated the effects of pyrazole derivatives on human tumor cell lines. One notable study demonstrated that this compound exhibited significant cytotoxic effects compared to standard chemotherapeutic agents such as cisplatin. This finding underscores its potential in cancer therapy development.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid depends on its application:

Biological Targets: In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Key Comparisons:

Substituent Position Effects: The 3,4-dichlorobenzyl group in the target compound provides a distinct electronic and steric profile compared to the 2,6-dichlorobenzyl analog. Replacing the nitro group (as in the target compound) with an amino group (e.g., 1-allyl-3-amino derivative) significantly alters acidity and hydrogen-bonding capacity. The amino group increases basicity, while the nitro group intensifies the carboxylic acid’s acidity via electron withdrawal .

Functional Group Impact: Carboxylic acid vs. Carboxamide: Unlike carboxamide derivatives (e.g., compounds 3a–3e in ), the carboxylic acid group in the target compound enhances hydrophilicity and ionic interactions, critical for solubility in aqueous environments . Nitro Group Placement: In 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, the nitro group is located on the phenyl ring rather than the pyrazole.

Physicochemical Properties: The target compound’s molecular weight (316.09) is higher than that of the 3-amino analog (195.18), reflecting the added mass of nitro and dichlorobenzyl groups. Melting points (mp) for related compounds (e.g., 133–183°C for carboxamides in ) suggest that the target compound’s mp may fall within a similar range, though data specific to carboxylic acid derivatives is lacking.

Research Implications:

- The 3-nitro-4-carboxylic acid motif in the target compound may offer advantages in drug design, such as improved binding to charged biological targets.

- Structural analogs with 2,6-dichlorobenzyl groups could exhibit reduced metabolic stability due to steric hindrance, making the 3,4-dichloro isomer a more viable candidate for further development .

Biological Activity

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring, a nitro group, and a dichlorobenzyl moiety. The molecular formula is , with a molecular weight of 316.09 g/mol. The IUPAC name for this compound is 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid. Its structural properties can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.09 g/mol |

| IUPAC Name | 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |

| InChI Key | NADOPLPVPDVKEE-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo redox reactions, while the dichlorobenzyl group may interact with hydrophobic pockets in proteins, potentially modulating enzyme activities and influencing various biochemical pathways .

Pharmacological Applications

Research has indicated several pharmacological applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens, indicating potential for development as antimicrobial agents .

- Cannabinoid Receptor Modulation : Some studies have explored the compound's role as a partial agonist at cannabinoid receptors (CB1), which may have implications for pain management and metabolic disorders. This activity is particularly interesting as it suggests potential therapeutic uses in conditions like neuropathic pain and metabolic syndromes .

- Antifungal Properties : Similar pyrazole derivatives have been tested for antifungal activity against phytopathogenic fungi, showing promising results that could lead to agricultural applications .

Case Studies and Research Findings

Research into the biological activity of this compound has yielded several noteworthy findings:

- Study on Cannabinoid Activity : A study highlighted the compound's ability to act as a partial agonist at CB1 receptors with an EC50 value indicating moderate potency compared to other known cannabinoids . This suggests its potential utility in developing treatments that target cannabinoid pathways without the full psychoactive effects associated with other cannabinoids.

- Antimicrobial Efficacy : In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of specific bacterial strains, supporting further investigation into their use as antimicrobial agents .

Q & A

Basic Question: What are the recommended synthetic routes for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves sequential alkylation, nitration, and carboxylation steps. A key intermediate is the benzyl-substituted pyrazole core, which can be alkylated using 3,4-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Nitration is performed using fuming HNO₃ or mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Carboxylation via hydrolysis of ester precursors (e.g., methyl or ethyl esters) using NaOH/EtOH or LiOH/THF is critical for final product purity. Yield optimization requires strict control of stoichiometry (1.2–1.5 equivalents of alkylating agents) and inert atmospheres to prevent side reactions like oxidation .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) for nitro-substituted pyrazole derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or paramagnetic effects induced by the nitro group. For NMR analysis, use deuterated DMSO or CDCl₃ with relaxation agents (e.g., Cr(acac)₃) to sharpen signals. Compare experimental data with computed spectra (DFT or HF methods) to identify tautomeric forms. For HRMS discrepancies, validate ionization methods: ESI-MS may favor deprotonated species ([M–H]⁻), while MALDI-TOF better preserves the intact molecular ion. Cross-reference with IR spectroscopy (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) to confirm functional groups .

Basic Question: What analytical techniques are most effective for purity assessment of this compound?

Methodological Answer:

Combine HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm for quantification. Validate purity using melting point analysis (compare to literature values ±2°C) and differential scanning calorimetry (DSC). Elemental analysis (C, H, N) should align within ±0.4% of theoretical values. For trace impurities, LC-MS in positive/negative ion modes identifies byproducts (e.g., incomplete nitration or ester hydrolysis) .

Advanced Question: How does the electronic effect of the 3-nitro group influence the reactivity of the pyrazole ring in cross-coupling reactions?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing group, deactivating the pyrazole ring toward electrophilic substitution but enhancing stability in nucleophilic aromatic substitution (SNAr). For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids at elevated temperatures (80–100°C) in toluene/EtOH. The nitro group’s meta-directing effect necessitates careful positioning of reactive sites; computational modeling (e.g., Fukui indices) predicts regioselectivity. Post-functionalization via nitro reduction (H₂/Pd-C or Zn/HCl) enables access to amine derivatives for further diversification .

Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

Methodological Answer:

Use mixed solvents like ethyl acetate/hexane (1:3) or DCM/petroleum ether. Slow evaporation at 4°C promotes crystal growth. For polar impurities, hot filtration in ethanol followed by ice-water quenching improves purity. Single-crystal X-ray diffraction (SCXRD) in DMSO-d₆ confirms lattice parameters and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .

Advanced Question: How can researchers mitigate decomposition of the nitro group during long-term storage?

Methodological Answer:

Store under inert gas (Ar or N₂) at –20°C in amber vials to prevent photodegradation. Add stabilizers like BHT (0.01% w/w) to inhibit radical-mediated nitro reduction. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. For hygroscopic batches, use desiccants (silica gel) and vacuum-sealed packaging .

Advanced Question: What computational strategies predict the compound’s bioavailability and metabolic stability?

Methodological Answer:

Employ QSAR models (e.g., SwissADME or pkCSM) to estimate logP (~2.8), aqueous solubility (–3.2 log mol/L), and CYP450 inhibition. Molecular dynamics (MD) simulations in lipid bilayers assess membrane permeability. For metabolic stability, simulate phase I/II metabolism using software like MetaSite, focusing on nitro-reductase activity and glucuronidation potential. Validate predictions with in vitro hepatocyte assays .

Basic Question: What are the key considerations for designing analogs with improved biological activity?

Methodological Answer:

Modify the benzyl substituent (e.g., replace Cl with CF₃ for enhanced lipophilicity) or the nitro group (e.g., replace with cyano for reduced toxicity). Use bioisosteric replacements (e.g., tetrazole for carboxylic acid) to improve metabolic stability. Prioritize analogs with ClogP <3 and topological polar surface area (TPSA) 80–100 Ų for CNS penetration. Synthesize derivatives via parallel library synthesis and screen against target enzymes (e.g., COX-2 or kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.